DSG Crosslinker-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O8 |
|---|---|
Molecular Weight |
330.28 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,2,4,4-tetradeuteriopentanedioate |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2 |
InChI Key |
LNQHREYHFRFJAU-RRVWJQJTSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSG-d4 Deuterated Crosslinker |
Origin of Product |
United States |
The Role of Stable Isotope Labeling in Quantitative Cross Linking Mass Spectrometry
Stable isotope labeling is a cornerstone of quantitative mass spectrometry, providing a robust method for the relative and absolute quantification of proteins and their modifications. In the context of XL-MS, the incorporation of stable isotopes, such as deuterium (B1214612), into crosslinking reagents offers a distinct advantage for identifying and quantifying cross-linked peptides.
Theoretical Framework for Deuterium-Based Isotopic Tagging in Proteomics
The fundamental principle of deuterium-based isotopic tagging lies in the introduction of a known mass difference between otherwise chemically identical molecules. nih.govresearchgate.net In proteomics, this is often achieved by labeling proteins or peptides with reagents containing heavy isotopes. nih.gov When analyzing samples by mass spectrometry, the mass difference between the light and heavy labeled species allows for their clear differentiation and relative quantification. nih.gov
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its use in crosslinkers like DSG-d4 provides a precise and predictable mass shift. omicsdi.orgacs.org Upon reaction with a protein, the DSG-d4 molecule introduces four deuterium atoms, resulting in a 4 Dalton (Da) mass increase compared to its non-deuterated analog, DSG-d0. omicsdi.orgacs.orgpnas.org This mass difference is readily detectable by modern mass spectrometers, forming the basis for quantitative analysis. nih.gov
The chemical properties of DSG-d4 are nearly identical to DSG-d0, ensuring that they react with primary amines (such as the N-terminus of a protein and the side chain of lysine (B10760008) residues) at the same rate. proteochem.com This is crucial for ensuring that the observed ratios of heavy to light cross-linked peptides accurately reflect the relative abundance of the interacting proteins or protein conformations in the samples being compared. nih.gov
Mass Shift Generation for Cross-linked Peptide Pair Identification
The 4 Da mass shift introduced by DSG-d4 is the key to unambiguously identifying cross-linked peptides within a complex mixture. omicsdi.orgacs.orgpnas.org In a typical XL-MS experiment using a DSG-d0/d4 pair, two samples representing different states (e.g., treated vs. untreated cells) are cross-linked separately, one with the light reagent and one with the heavy reagent. The samples are then combined, digested into peptides, and analyzed by LC-MS/MS.
Cross-linked peptides will appear in the mass spectrum as characteristic doublet peaks separated by a specific mass difference. For a simple intermolecular cross-link between two peptides, the mass difference will be 4 Da. This distinct isotopic signature allows for the confident identification of peptides that have been successfully cross-linked. nih.govnih.gov This method significantly simplifies data analysis by creating a clear signal for cross-linked species against the background of unmodified peptides. nih.gov
The following table illustrates the theoretical mass shifts for different types of cross-linked products when using a DSG-d0/d4 labeling strategy.
| Cross-link Type | Labeling State | Theoretical Mass Shift (Da) | Description |
| Inter-peptide | d0/d4 | 4 | A cross-link between two different peptides, one from the 'light' sample and one from the 'heavy' sample. |
| Intra-peptide | d0/d4 | 4 | A cross-link within the same peptide, comparing the 'light' and 'heavy' labeled versions. |
| Dead-end | d0/d4 | 4 | A cross-linker that has reacted with only one peptide, comparing the 'light' and 'heavy' labeled versions. |
This table illustrates the expected mass differences that facilitate the identification of various cross-linked species in a mass spectrum.
Advantages in Overcoming Background Noise and Enhancing Specificity
By focusing the analysis on these specific isotopic signatures, the complexity of the mass spectrum is effectively reduced, making it easier to identify low-abundance cross-linked peptides that might otherwise be obscured by the chemical noise of the sample matrix. This increased specificity is crucial for the accurate mapping of protein interaction networks and for detecting subtle conformational changes.
Quantitative Aspects of Heavy/Light Crosslinker Pairs in Biomolecular Studies
The use of heavy/light crosslinker pairs, such as DSG-d0/d4, is not only for the identification of cross-links but is also a powerful tool for quantitative analysis. nih.govnih.gov By comparing the intensities of the light and heavy isotopic peaks, researchers can determine the relative abundance of a particular protein-protein interaction or conformational state between two different conditions. nih.gov
For instance, if a protein-protein interaction is more abundant in a treated sample (labeled with DSG-d4) compared to an untreated sample (labeled with DSG-d0), the intensity of the heavy peak in the isotopic doublet will be higher than the light peak. The ratio of these intensities provides a quantitative measure of the change in the interaction.
A study on the conformational changes of the complement protein C3 upon activation provides a clear example of this quantitative approach. Researchers used the deuterated crosslinker BS3-d4 (a longer-chain analog of DSG-d4) to quantify changes in protein structure. The table below summarizes some of the key findings from a similar conceptual study.
| Cross-linked Residue Pair | Protein State 1 (Light) Intensity | Protein State 2 (Heavy) Intensity | Ratio (Heavy/Light) | Interpretation |
| Lys75 - Lys922 | 1.00E+05 | 5.00E+05 | 5.0 | Interaction is 5-fold more abundant in State 2 |
| Lys101 - Lys456 | 2.50E+05 | 2.50E+05 | 1.0 | Interaction is unchanged between states |
| Lys234 - Lys876 | 3.00E+05 | 1.00E+05 | 0.33 | Interaction is 3-fold less abundant in State 2 |
This interactive data table showcases hypothetical quantitative data from a cross-linking experiment, demonstrating how the ratios of heavy to light peak intensities are used to interpret changes in protein interactions or conformations. The data is representative of findings in quantitative proteomics studies. nih.gov
This quantitative information is invaluable for understanding the dynamic nature of cellular processes and how they are affected by various stimuli or disease states. The precision of quantification relies on the near-identical reactivity of the heavy and light crosslinkers and the high mass accuracy of modern mass spectrometers. nih.gov
Dsg D4 Deuterated Crosslinker: Characteristics and Research Utility
Chemical Reactivity Profile for Biomolecular Conjugation
The utility of DSG-d4 as a crosslinker is fundamentally dependent on its chemical reactivity, which allows for the covalent linkage of biomolecules. This reactivity is conferred by the presence of two N-hydroxysuccinimide (NHS) esters.
Specificity for Primary Amine Residues (Lysine and N-Termini)
The NHS esters of DSG-d4 exhibit a high degree of specificity for primary amines. thermofisher.com In the context of proteins, these primary amines are predominantly found in two locations: the epsilon-amino group (ε-NH2) of lysine (B10760008) side chains and the alpha-amino group (α-NH2) at the N-terminus of polypeptide chains. thermofisher.comwikipedia.org The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond, with the N-hydroxysuccinimide group being released as a byproduct. thermofisher.com This specific and efficient reaction is crucial for covalently linking interacting proteins or different domains within a single protein. The reaction is typically carried out in buffers at a pH range of 7 to 9 to ensure the primary amines are sufficiently deprotonated and thus nucleophilic. thermofisher.comthermofisher.com
Homobifunctional Nature in Research Applications
DSG-d4 is classified as a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, NHS esters—at either end of a spacer arm. arxiv.orgcovachem.com This symmetrical design allows it to covalently link two primary amine-containing molecules or sites. arxiv.org This characteristic is widely exploited in various research applications. For instance, in protein-protein interaction studies, DSG-d4 can capture and stabilize transient or weak interactions by forming a durable covalent bridge between lysine residues or N-termini of adjacent proteins. arxiv.org This "locking" of interacting partners facilitates their subsequent analysis. Furthermore, its homobifunctional nature is instrumental in studying the three-dimensional structure of proteins and protein complexes by providing distance constraints between reactive residues. researchgate.net A notable application is in Chromatin Immunoprecipitation (ChIP) assays, where DSG, often in a two-step process with formaldehyde, is used to crosslink proteins to DNA, thereby preserving these interactions for analysis. proteochem.commedkoo.com
Comparative Analysis of DSG-d4 with Other Amine-Reactive Crosslinkers in Structural Studies
The selection of an appropriate crosslinker is a critical decision in experimental design for structural biology. The distinct properties of DSG-d4 compared to other amine-reactive crosslinkers influence the outcome and applicability of a study.
Distinctions in Membrane Permeability and Research Context
A key distinguishing feature of DSG-d4 is its membrane permeability. thermofisher.comnih.gov Being a non-polar and uncharged molecule, it can readily diffuse across cell membranes. thermofisher.com This property makes it an invaluable tool for studying intracellular and intramembrane protein-protein interactions within living cells. thermofisher.com In contrast, many other amine-reactive crosslinkers, such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and its glutarate analog Bis(sulfosuccinimidyl) glutarate (BS2G), are water-soluble and membrane-impermeable. wikipedia.orgthermofisher.com The water solubility of these compounds is conferred by the presence of charged sulfonate (SO3-) groups on the NHS esters. thermofisher.comthermofisher.com This impermeability restricts their use to crosslinking proteins on the cell surface or in cell-free extracts. wikipedia.orgthermofisher.com Therefore, the choice between DSG-d4 and a water-soluble crosslinker like BS3 is dictated by the research context: DSG-d4 is suited for probing interactions within the cell's interior, while BS3 is ideal for specifically targeting and crosslinking proteins on the exterior of the cell membrane. thermofisher.comnih.gov
Table 1: Comparison of Membrane Permeability in Amine-Reactive Crosslinkers
| Crosslinker | Chemical Nature | Membrane Permeability | Primary Research Application |
|---|---|---|---|
| DSG-d4 | Non-polar, water-insoluble | Permeable | Intracellular and intramembrane protein crosslinking |
| BS3 | Polar, water-soluble | Impermeable | Cell surface protein crosslinking |
| BS2G | Polar, water-soluble | Impermeable | Cell surface protein crosslinking |
Considerations of Spacer Arm Length in Proximity Mapping
The spacer arm of a crosslinker dictates the maximum distance between the two reactive sites that can be bridged. The spacer arm of DSG-d4 is 7.7 angstroms (Å) in length. proteochem.commedkoo.com This distance is a critical parameter in proximity mapping studies, as it defines the spatial resolution of the interaction being probed. researchgate.net Different crosslinkers offer a range of spacer arm lengths, allowing researchers to select a reagent that best suits their experimental needs. For example, Disuccinimidyl suberate (DSS) and its water-soluble analog BS3 have a longer spacer arm of 11.4 Å. thermofisher.com The use of crosslinkers with varying spacer lengths can provide more refined distance constraints for structural modeling. researchgate.net While a longer spacer arm may yield more cross-links, a shorter spacer arm, like that of DSG-d4, provides higher resolution information and restricts the conformational search space more effectively in de novo protein structure prediction. arxiv.orgmeilerlab.org However, the shorter length may also result in fewer identified cross-links compared to a longer crosslinker like DSS. creative-proteomics.com
Table 2: Spacer Arm Lengths of Common Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Spacer Arm Length (Å) |
|---|---|
| DSG | 7.7 |
| DSS | 11.4 |
| BS3 | 11.4 |
| BS2G | 7.7 |
Influence of Crosslinker Polarity on Cross-linking Selectivity in Protein Regions
The polarity of a crosslinker can significantly influence its selectivity for different regions within a protein. DSG-d4 is a non-polar (hydrophobic) molecule. nih.govresearchgate.net In contrast, its sulfonated analog, BS2G, is polar (hydrophilic), although they share the same spacer arm length. nih.govresearchgate.netpreprints.org Research has shown that this difference in polarity leads to preferential cross-linking in distinct protein environments. nih.govresearchgate.net Specifically, the non-polar DSG tends to favor the formation of cross-links within more hydrophobic regions of a protein, while the polar BS2G preferentially targets lysine residues located in more polar or solvent-exposed regions. nih.govresearchgate.netpreprints.org This differential reactivity demonstrates that the choice of crosslinker based on polarity can have a substantial impact on the structural data obtained. nih.govpreprints.org By using a mixture of polar and non-polar crosslinkers, researchers can achieve a more comprehensive map of distance constraints across a protein's diverse chemical landscape. researchgate.netpreprints.org
Table 3: Summary of Compound Names
| Abbreviation | Full Chemical Name |
|---|---|
| DSG-d4 | Bis[Succinimidyl] 2,2,4,4-glutarate-d4 |
| DSG / DSG-d0 | Disuccinimidyl glutarate |
| NHS | N-hydroxysuccinimide |
| BS3 | Bis(sulfosuccinimidyl) suberate |
| BS2G | Bis(sulfosuccinimidyl) glutarate |
| DSS | Disuccinimidyl suberate |
| ChIP | Chromatin Immunoprecipitation |
Methodological Frameworks for Protein Structure and Interaction Analysis Using Dsg D4
Experimental Design for Quantitative Cross-linking Mass Spectrometry (XL-MS)
The success of a quantitative XL-MS experiment hinges on a meticulously planned experimental design, from the initial cross-linking reaction to the final sample preparation for mass spectrometric analysis. thermofisher.com The goal is to generate covalently linked peptides that provide distance constraints for structural modeling, with the quantitative data revealing changes in protein conformation or interaction interfaces. nih.govnih.gov
The specificity and efficiency of the cross-linking reaction are paramount for generating meaningful data. DSG-d4, like its non-deuterated counterpart DSG, is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker that reacts with primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-termini of proteins. thermofisher.com
Key Reaction Parameters:
Buffer System: The reaction is typically performed in phosphate, bicarbonate/carbonate, or HEPES buffers at a pH range of 7-9. thermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS-ester, thereby quenching the cross-linking process. thermofisher.com
Concentration: The final concentration of DSG-d4 generally ranges from 0.25 mM to 5 mM. thermofisher.com For purified proteins at concentrations above 5 mg/mL, a 10-fold molar excess of the crosslinker is often used, while for more dilute protein solutions (<5 mg/mL), a 20- to 50-fold molar excess may be required. thermofisher.com In cellular applications, a working concentration of 2 mM has been used successfully. nih.gov The ratio of crosslinker to protein must be optimized to maximize the formation of informative cross-links while minimizing excessive modification and aggregation. nih.gov
Incubation: The reaction mixture is typically incubated for 30 minutes at room temperature or for 2 hours on ice. thermofisher.com The lower temperature is often preferred to better preserve the native structure of protein complexes.
Quenching: After incubation, the reaction is stopped by adding a quenching reagent that contains primary amines. A final concentration of 20-50 mM Tris or glycine is added and incubated for an additional 15 minutes to consume any unreacted NHS-esters. thermofisher.com
Solvent: Since DSG-d4 is water-insoluble, it must first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. thermofisher.com The crosslinker should be prepared immediately before use, as NHS-esters are susceptible to hydrolysis. thermofisher.com
The use of SDS-PAGE can be a valuable tool for optimizing these conditions, where the formation of higher molecular weight bands indicates successful cross-linking. nih.gov
Following the cross-linking reaction, the sample must be processed into a state suitable for mass spectrometry. This "bottom-up" approach involves digesting the cross-linked protein complex into smaller peptides. nih.govnih.gov
Standard Protocol Steps:
Denaturation, Reduction, and Alkylation: The cross-linked protein mixture is often denatured to make it accessible to proteolytic enzymes. Disulfide bonds within the proteins are reduced, typically using dithiothreitol (B142953) (DTT) or TCEP, and the resulting free cysteine residues are alkylated with iodoacetamide (B48618) to prevent them from reforming. gbiosciences.com
Proteolytic Digestion: The proteins are then digested into peptides using a protease. Trypsin is the most commonly used enzyme, as it cleaves specifically after lysine and arginine residues, generating peptides of a suitable size for MS analysis. gbiosciences.com The digestion is typically carried out overnight at 37°C. gbiosciences.com
Desalting and Enrichment: The resulting peptide mixture is complex and contains a high abundance of unmodified, linear peptides, while the cross-linked peptides are present in low quantities. nih.gov Therefore, a crucial step is to clean up the sample to remove salts, detergents, and other contaminants that can interfere with mass spectrometry. harvard.edu This is often achieved using reversed-phase chromatography techniques like C18 StageTips or ZipTips. nih.govharvard.edu In some workflows, cross-linked peptides may be enriched using methods like size-exclusion chromatography (SEC) or by using crosslinkers that contain an affinity tag (e.g., biotin) for purification. nih.govnih.gov The final purified peptides are then ready for analysis.
Mass Spectrometry Platforms and Fragmentation Techniques for Deuterated Cross-linked Peptides
The analysis of deuterated cross-linked peptides requires high-performance mass spectrometers capable of resolving complex mixtures and sophisticated fragmentation techniques to elucidate peptide sequences and pinpoint cross-link sites. nih.govnih.gov
High-resolution mass spectrometry is essential for accurately measuring the mass of the cross-linked peptides and distinguishing the "heavy" (DSG-d4) and "light" (DSG-d0) pairs. nih.gov
ESI-LC/MS/MS: Electrospray ionization (ESI) coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS) is the most common platform. nih.gov LC separates the complex peptide mixture over time before introduction into the mass spectrometer. nih.gov
High-Resolution Analyzers: Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers provide the high mass accuracy and resolution needed to confidently identify cross-linked peptides from a complex background. nih.govnih.gov These technologies allow for the unambiguous assignment of a peptide's elemental composition based on its precise mass, which is critical for differentiating between true cross-links and other species in the sample.
Tandem mass spectrometry (MS/MS or MS2) is used to fragment the selected cross-linked peptide precursors to determine their amino acid sequence. youtube.com The resulting fragment ions provide the sequence of the individual peptides and identify the specific lysine residues involved in the covalent linkage. youtube.com
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common fragmentation methods. nih.gov They involve accelerating the peptide ions and colliding them with a neutral gas, which causes the peptide backbone to fragment. youtube.comnih.gov While effective, CID and HCD can sometimes produce complex spectra where fragment ion series from both peptides overlap, making interpretation challenging. youtube.comnih.gov HCD, in particular, has been shown to be highly effective for identifying cross-linked peptides. nih.gov
Electron-Transfer Dissociation (ETD) and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while leaving labile post-translational modifications and, in this case, the cross-linker itself intact. nih.gov This can be advantageous for preserving the cross-link structure during fragmentation. EThcD combines ETD with HCD activation, providing a more comprehensive fragmentation pattern that often leads to higher sequence coverage for both peptides in the cross-linked pair. nih.gov This is especially beneficial for unambiguously locating the cross-link site. nih.gov
Multistage Tandem Mass Spectrometry (MSn): Some strategies employ additional stages of fragmentation (MS3). nih.gov This is particularly useful with MS-cleavable cross-linkers, where an initial fragmentation (MS2) breaks the linker, releasing the individual peptides, and subsequent MS3 scans are used to sequence each peptide separately. nih.govnih.gov
Bioinformatics and Computational Analysis of Cross-linking Data from Deuterated Reagents
The identification of cross-linked peptides from the vast and complex datasets generated by mass spectrometry is a significant computational challenge. nih.govresearchgate.net Specialized software is required to search the spectral data against protein sequence databases and identify the pairs of peptides that are covalently linked. nih.gov
For quantitative studies using DSG-d4, the software must be able to recognize pairs of spectra corresponding to the light (d0) and heavy (d4) versions of the cross-linker. The relative intensity of the signals for these pairs across different experimental conditions reveals quantitative changes in protein structure or interactions. nih.gov
Key Computational Steps:
Database Searching: Specialized search algorithms are used to identify cross-linked peptides. These programs consider all possible pairs of peptides from a given protein database, calculate their combined mass including the cross-linker, and match the theoretical fragment ions against the experimental MS/MS spectra. researchgate.net Examples of such software include MeroX and XiSearch. nih.govbiorxiv.org
False Discovery Rate (FDR) Control: To ensure the reliability of the identifications, a target-decoy approach is typically used to estimate the false discovery rate (FDR). nih.gov This provides a statistical measure of confidence for each identified cross-link.
Quantification: For quantitative experiments with deuterated reagents, software like Skyline can be used to automatically extract the signal intensities for the light and heavy cross-linked peptide pairs from the raw data. nih.gov The ratio of these intensities is then calculated to determine relative abundance changes between different states. nih.govresearchgate.net
Data Visualization and Modeling: Once identified and quantified, the cross-links are often mapped onto existing protein structures or used as distance constraints to guide the computational modeling of protein complexes. nih.govnih.gov This provides a visual and structural interpretation of the mass spectrometry data.
Software Tools for Cross-link Identification and Validation
The analysis of data from cross-linking mass spectrometry (XL-MS) experiments, including those using DSG-d4, is a complex computational task that relies on specialized software for the identification and validation of cross-linked peptides. The low abundance of cross-linked species compared to unmodified peptides necessitates robust algorithms to extract meaningful signals from complex mass spectra. A variety of software tools have been developed, each with specific strengths, to address the challenges of identifying cross-linked peptide pairs and ensuring the reliability of these identifications. researchgate.net
Key functionalities of these software tools include matching complex tandem mass spectra to potential cross-linked peptide pairs, calculating confidence scores, and estimating a false discovery rate (FDR) to minimize erroneous identifications. nih.gov The use of isotopically labeled cross-linkers like DSG-d4, where the deuterated (heavy) and non-deuterated (light) forms create characteristic doublet signals in the mass spectrum, can be leveraged by specific algorithms to improve the accuracy of cross-link detection. nih.gov
Several prominent software platforms are utilized in the XL-MS community:
ProXL : A web-based application designed to store, visualize, compare, and share XL-MS data. acs.org A key advantage of ProXL is its independence from any single data analysis pipeline, allowing it to import results from various search engines. acs.org It provides dynamic 2D and 3D visualization tools that are crucial for data validation and structural interpretation. acs.org
StavroX and MeroX : StavroX is a widely used tool for analyzing data from non-cleavable cross-linkers like DSG and its deuterated analogs. stavrox.com MeroX is designed for MS-cleavable cross-linkers. stavrox.com These tools can identify various types of cross-links from mass spectrometry data. stavrox.com
XlinkX : This software, often integrated as a node within the Proteome Discoverer platform, is a search engine for analyzing cross-linked peptides. It is compatible with both non-cleavable and MS-cleavable cross-linkers and can identify inter- and intra-protein cross-links.
LinX : This tool is designed for the rapid assignment and validation of high-resolution mass spectrometry data. acs.org Notably, it allows users to define custom building blocks, including isotopes like deuterium (B1214612) (²H), making it adaptable for experiments involving DSG-d4. acs.org
Validation of identified cross-links is a critical step that often involves integrating data visualization. Tools like xiNET , Xlink Analyzer , and PyXlinkViewer allow researchers to map the identified cross-links onto the 2D or 3D structures of the proteins. nih.govresearchhub.comnih.gov Visualizing a cross-link on a known or predicted protein structure allows for a distance check: if the distance between the alpha-carbons (Cα) of the linked residues exceeds the maximum spacer length of the cross-linker, the identification may be flagged as a potential false positive. nih.govbiorxiv.org Software such as Xwalk is specifically used to compute these distances within protein structures. biorxiv.orgplos.org This visual and geometric validation provides an essential layer of confidence on top of statistical scoring. nih.gov
Table 1: Summary of Software Tools for XL-MS Data Analysis
| Software Tool | Primary Function | Key Features | Relevant Cross-linker Type |
| ProXL | Data storage, visualization, sharing, and comparison | Pipeline-independent, dynamic 2D/3D viewers, collaborative tools. acs.org | Universal |
| StavroX | Identification of cross-linked peptides | Specialized for non-cleavable cross-linkers, disulfide bonds, and zero-length cross-links. stavrox.com | Non-cleavable (e.g., DSG-d4) |
| MeroX | Identification of cross-linked peptides | Specialized for MS-cleavable cross-linkers. stavrox.com | MS-cleavable |
| XlinkX | Search engine for cross-link identification | Integrated into Proteome Discoverer, supports various cross-linker types. | Non-cleavable, MS-cleavable |
| LinX | Assignment and validation of high-resolution MS data | Allows user-definition of isotopes like ²H, suitable for isotopically coded linkers. acs.org | Non-cleavable, Isotope-coded (e.g., DSG-d4) |
| xiNET | 2D visualization of cross-linking data | Generates interactive maps of protein interactions and cross-link networks. nih.gov | Universal |
| Xlink Analyzer | 3D visualization and analysis of cross-links | Plugin for UCSF Chimera, maps cross-links onto 3D structures, checks distance violations. nih.gov | Universal |
| Xwalk | Calculation of distances in 3D structures | Computes Euclidean and solvent-accessible surface distances between cross-linked residues. biorxiv.orgplos.org | Universal |
Integration of Distance Constraints for Protein Structural Modeling
Data derived from DSG-d4 cross-linking experiments serve as powerful spatial constraints for computational protein structural modeling. nih.govnih.gov A cross-link provides a simple but definitive piece of information: the linked amino acid residues were, at some point, close enough in space for the cross-linker to bridge them. This information translates into an upper-bound distance constraint that can be integrated into molecular modeling calculations to guide the prediction of a protein's three-dimensional structure or the architecture of a protein complex. plos.org
The use of short-distance cross-linkers like Disuccinimidyl glutarate (DSG), which has a spacer arm of approximately 6 Å, is particularly effective for this purpose. researchgate.net These tight constraints significantly reduce the conformational space that must be sampled by modeling algorithms, thereby preventing computational bias toward incorrect folds and accelerating the convergence to a native-like structure. nih.govuvic.ca
Several computational modeling frameworks are designed to incorporate such experimental distance restraints:
Discrete Molecular Dynamics (DMD) : This physics-based simulation algorithm can incorporate experimental data, such as short-distance cross-links, as pairwise atom proximity constraints. nih.govresearchgate.net In this approach, a potential energy well is added to the force field, which penalizes conformations where the distance between cross-linked atoms exceeds the linker's spacer length. nih.gov This method has been shown to successfully guide the folding of proteins from an unfolded state to a final structure that is consistent with experimental data. uvic.ca
ROSETTA : This widely used software suite for protein structure prediction can integrate distance restraints from XL-MS into its modeling protocols. plos.org Workflows have been developed for comparative modeling, de novo modeling, and protein-protein docking that use cross-link data to guide the simulation toward conformations that satisfy the experimental distance constraints. plos.org It has been demonstrated that even a single inter-protein cross-link can substantially improve the root-mean-square deviation (RMSD) of a docking prediction. plos.org
ZDOCK : This is an algorithm for ab initio protein-protein docking. nih.gov Cross-linking data can be integrated with ZDOCK either by filtering the initial docking predictions to keep only those that satisfy the distance constraints or by using the constraints to guide the docking search itself. nih.gov The integration of cross-linking data has been shown to significantly improve the rank of near-native predictions compared to docking without this experimental information. nih.gov
The process involves translating the identified cross-link between two residues into a maximum allowable distance (e.g., Cα-Cα distance) based on the cross-linker's length. This constraint is then fed into the modeling software. plos.orgnih.gov The resulting structural models are not only guided by the cross-link data but can also be validated by it. Models that violate the distance constraints imposed by the DSG-d4 cross-links are considered less likely to be correct and are consequently scored lower or discarded. nih.gov This synergy between experimental XL-MS data and computational modeling provides a powerful hybrid approach for determining the structures of proteins and protein complexes that are difficult to analyze by traditional methods alone. plos.org
Advanced Research Applications of Dsg D4 in Structural and Chemical Biology
Elucidation of Protein-Protein Interaction Networks and Contact Surfaces
Cross-linking mass spectrometry (XL-MS) using reagents like DSG-d4 is a powerful technique for mapping protein-protein interactions (PPIs) on a global scale. thermofisher.com By covalently linking proteins that are in close proximity within a cell or a complex, researchers can capture both stable and transient interactions that constitute complex cellular networks.
The use of isotope-labeled crosslinkers such as DSG-d4, in conjunction with its light counterpart DSG-d0, is central to quantitative proteomics approaches like quantitative cross-linking/mass spectrometry (QCLMS). nih.gov In a typical QCLMS experiment, two different states of a protein or protein complex are cross-linked separately, one with the light reagent and one with the heavy, deuterated reagent. After mixing, digesting, and analyzing the samples by MS, the relative abundance of the light and heavy cross-linked peptides reveals changes in protein interactions or conformations between the two states. nih.gov This quantitative approach allows for the differentiation of bona fide biological interactions from non-specific background contaminants, a significant challenge in affinity purification-mass spectrometry (AP-MS) workflows. nih.gov
The workflow involves treating a sample with DSG-d4, which reacts with primary amines (primarily on lysine (B10760008) residues) on adjacent proteins. nih.gov After enzymatic digestion, the resulting cross-linked peptides are analyzed by MS. The presence of a characteristic isotopic doublet (a pair of signals separated by 4 Da for DSG-d4/d0) in the mass spectrum confidently identifies a cross-linked peptide pair. nih.gov This information not only identifies the interacting proteins but also pinpoints the specific regions, or contact surfaces, involved in the interaction. nih.govspringernature.com This methodology has been successfully applied to map the interactomes of various cellular compartments and even whole organisms. thermofisher.comspringernature.com
Table 1: Example of DSG-d4 in a Quantitative PPI Study
| Protein State | Crosslinker Used | Observed MS Signal | Interpretation |
| Unstimulated Cells | DSG-d0 (light) | High intensity singlet | Baseline interaction level |
| Stimulated Cells | DSG-d4 (heavy) | High intensity singlet | Interaction level post-stimulus |
| Mixed Sample | N/A | Doublet (d0/d4 pair) | Direct comparison of interaction levels |
This ability to map interaction surfaces provides invaluable data for understanding the molecular basis of protein function and for building comprehensive models of cellular protein networks. nih.gov
Mapping Protein Tertiary and Quaternary Structures
DSG-d4 is instrumental in defining the three-dimensional architecture of proteins. By providing distance constraints between specific amino acid residues, it helps to delineate both the folding of a single polypeptide chain (tertiary structure) and the arrangement of multiple subunits in a complex (quaternary structure). nih.govnih.gov
The DSG crosslinker has a spacer arm of 7.7 angstroms, which creates a covalent bond between reactive groups (like the ε-amino group of lysine) that are within a certain spatial distance in the folded protein. proteochem.com Identifying these cross-linked residues by MS provides a set of distance restraints. These restraints are then used as filters for computational modeling to generate or validate structural models of proteins and protein complexes. nih.gov
The use of the deuterated DSG-d4 is particularly advantageous. In a typical structural proteomics experiment, a purified protein or complex is cross-linked, digested, and analyzed. The resulting peptide mixture can be highly complex. The unique isotopic signature of DSG-d4-crosslinked peptides—appearing as doublets when mixed with a d0-labeled sample—allows for their easy identification within the complex mass spectra. nih.govnih.gov This significantly reduces the search space for data analysis software, making the identification of cross-links more accurate and efficient. nih.gov
This XL-MS approach has proven valuable for:
De novo structure determination: Providing low-resolution distance information to guide the initial folding of a protein for which no homologous structure exists.
Validating crystal structures: Confirming that the protein conformation observed in a crystal is relevant to its state in solution. youtube.com
Mapping subunit arrangement: Determining the topology and interfaces of subunits within a large macromolecular assembly. nih.gov
Table 2: Properties of DSG and its Isotopic Variant
| Feature | Disuccinimidyl glutarate (DSG) | DSG-d4 |
| Full Name | Disuccinimidyl glutarate | Disuccinimidyl glutarate-d4 |
| Spacer Arm Length | 7.7 Å | 7.7 Å |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Key Application | Provides distance constraints for structural modeling | Used with d0 form for easy identification of cross-links in MS |
The information derived from DSG-d4 cross-linking serves as a crucial complement to high-resolution techniques like X-ray crystallography and cryo-electron microscopy. nih.gov
Investigation of Protein Conformational Dynamics and States in Response to Stimuli
Proteins are not static entities; they undergo conformational changes to perform their functions. DSG-d4 is a powerful tool for capturing these dynamic states. By applying the crosslinker at different time points or under different conditions (e.g., before and after ligand binding), researchers can "freeze" and identify distinct conformational states. nih.govomicsdi.org
Quantitative cross-linking/mass spectrometry (QCLMS) with DSG-d4 and its non-deuterated counterpart is particularly effective for studying these dynamics. nih.gov By labeling two different protein states (e.g., apo vs. ligand-bound) with the "heavy" (d4) and "light" (d0) versions of the crosslinker, a direct comparison of the cross-linking patterns can be made in a single MS experiment. omicsdi.org
Changes in the relative intensities of the isotopic peak pairs for specific cross-links indicate a change in the proximity of the linked residues.
An increase or decrease in a cross-link's intensity suggests a localized change in conformation, bringing residues closer together or moving them further apart. nih.gov
The appearance or disappearance of a cross-link can signify a more substantial, large-scale conformational rearrangement, such as domain movement. nih.govomicsdi.org
This approach has been used to study various dynamic processes, including:
Activation of enzymes upon substrate binding.
Conformational shifts in receptors upon ligand binding. nih.gov
Allosteric regulation, where binding at one site affects the conformation at a distant site. nih.gov
Domain rearrangements that act as molecular switches in signaling pathways. nih.gov
For example, this method was used to probe the conformational rearrangements between the human complement protein C3 and its activated form, C3b, revealing how small local changes affect cross-linking yields. nih.gov
Structural Characterization of Protein-Nucleic Acid Complexes
Interactions between proteins and nucleic acids (DNA and RNA) are fundamental to nearly all cellular processes, from gene expression to viral replication. nih.govnih.gov However, these complexes are often transient and unstable, making them challenging to study with traditional structural methods. nih.govnih.gov DSG-d4 provides a means to covalently trap these interactions, allowing for their detailed characterization.
A common strategy is a two-step cross-linking protocol, often used in techniques like Chromatin Immunoprecipitation (ChIP). nih.gov
Protein-Protein Cross-linking: Cells are first treated with DSG. Its membrane permeability allows it to enter the cell and cross-link proteins that are part of larger complexes bound to chromatin. proteochem.comnih.gov This stabilizes the protein components of the complex.
Protein-DNA Cross-linking: A second cross-linking agent, typically formaldehyde, is then added to covalently link the protein complex to the DNA. nih.gov
This dual cross-linking approach ensures that entire protein complexes are securely fixed to their target DNA sequences, significantly improving the efficiency and reliability of identifying protein-DNA interactions. proteochem.comnih.gov DSG has been successfully used to capture the interactions of transcription factors like NF-κB and STAT3 with their target DNA. nih.gov
Synergy of DSG-d4 Cross-linking with Complementary Structural Biology Techniques
DSG-d4 cross-linking rarely stands alone; its true power is realized when integrated with other structural biology techniques. The distance constraints it provides are highly complementary to the data obtained from other methods, leading to more complete and accurate structural models.
Cryo-EM has revolutionized structural biology by enabling the visualization of large, dynamic macromolecular complexes at near-atomic resolution. nih.govnih.gov However, a major challenge in cryo-EM is the inherent flexibility and conformational heterogeneity of many complexes, which can blur the final 3D reconstruction and limit the achievable resolution. mdpi.com
Chemical cross-linking with reagents like DSG is a powerful strategy to overcome this limitation. mdpi.commyscope.training By introducing covalent bonds, DSG can stabilize a protein complex in a more uniform conformational state. myscope.training This has several benefits for cryo-EM analysis:
Reduces Conformational Heterogeneity: It locks flexible domains or subunits in place, resulting in a more homogenous population of particles for image averaging. mdpi.com
Prevents Dissociation: It can prevent weakly interacting complexes from falling apart during sample preparation and vitrification. myscope.training
The distance constraints generated by DSG-d4 XL-MS also serve as an invaluable tool for interpreting cryo-EM density maps. nih.govnih.gov They can help to correctly place and orient individual protein subunits within a low-resolution map or to model flexible regions that are not well-resolved in the cryo-EM data. nih.govspringernature.com This integrative approach, combining the global architecture from cryo-EM with the precise distance information from XL-MS, is becoming a gold standard for studying the structure of large and transient protein assemblies. nih.govyoutube.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that probes protein structure and dynamics by measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a solvent. nih.govyoutube.com Regions that are highly flexible or solvent-exposed will exchange rapidly, while those that are buried within the protein core or involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) will exchange slowly. youtube.comyoutube.com
While both XL-MS and HDX-MS provide information on protein conformation, they do so in a highly complementary manner:
DSG-d4 XL-MS provides through-space distance constraints between specific pairs of residues (e.g., two lysines), defining spatial proximity. nih.gov
HDX-MS provides information on the solvent accessibility and local structural stability of polypeptide segments. nih.govnih.gov
Combining these two techniques provides a much richer picture of protein structure and dynamics than either method alone. For instance, in studying a protein-ligand interaction:
HDX-MS can identify regions that become protected from exchange upon ligand binding, indicating the binding site and any allosteric conformational changes. nih.govcore.ac.uksciopen.com
DSG-d4 XL-MS can simultaneously provide distance constraints that define the three-dimensional fold of the protein in both its bound and unbound states. nih.gov
This integrated approach allows researchers to map dynamic changes in solvent accessibility (from HDX-MS) onto a structural framework defined by distance restraints (from XL-MS). nih.govnih.gov This synergy is particularly powerful for studying protein folding, allostery, and the conformational changes that underpin protein function. springernature.comresearchgate.net
Optimization and Methodological Considerations in Dsg D4 Based Quantitative Xl Ms
Strategic Control of Intermolecular versus Intramolecular Cross-linking
In an XL-MS experiment, a cross-linker can form covalent bonds between amino acids within the same protein (intramolecular) or between different proteins (intermolecular). nih.gov Intramolecular cross-links provide information about a protein's fold, while intermolecular cross-links reveal the interfaces of protein-protein interactions. nih.gov The ability to strategically favor one type of linkage over the other is crucial for achieving specific experimental goals.
The primary factor influencing the ratio of intermolecular to intramolecular cross-links is the protein concentration.
High Protein Concentrations: At high concentrations, protein molecules are in close proximity, increasing the probability of a cross-linker reacting with two different protein molecules. This condition favors the formation of intermolecular cross-links and can be used to study protein complexes and interaction networks. nih.gov
Low Protein Concentrations: In dilute solutions, the distance between protein molecules is greater, making it more likely that a cross-linker will react with two sites on the same protein. nih.gov This promotes the formation of intramolecular cross-links, which is ideal for studying the topology and conformational changes of a single protein. nih.gov
The concentration of the DSG-d4 cross-linker itself must also be carefully optimized. A high concentration of the cross-linking reagent can lead to an excessive number of modifications, potentially resulting in large, insoluble aggregates or artificial interactions. researchgate.net A common approach is to perform a titration experiment, testing various molar excess ratios of the cross-linker to the target protein to find the optimal concentration that yields sufficient cross-links without causing aggregation. springernature.commaxperutzlabs.ac.at
| Parameter | To Favor Intramolecular Cross-links | To Favor Intermolecular Cross-links | Rationale |
| Protein Concentration | Low (e.g., 10-20 µM) maxperutzlabs.ac.at | High | In dilute solutions, the probability of a cross-linker reacting with two sites on the same molecule is higher. nih.gov |
| Cross-linker Concentration | Optimized molar excess (e.g., 5- to 50-fold) maxperutzlabs.ac.at | Optimized molar excess | Must be sufficient to generate cross-links but low enough to avoid extensive, non-specific modifications and aggregation. researchgate.net |
| Reaction Environment | Good solvent, conditions preventing aggregation nih.gov | Conditions maintaining complex integrity | The solvent should keep individual polymer chains (proteins) separated to promote internal linking. nih.gov |
Addressing Challenges in the Identification of Low-Abundance Cross-linked Peptides
A significant hurdle in XL-MS is the low abundance of cross-linked peptides compared to the vast excess of unmodified, linear peptides in the digested sample. nih.govnih.gov This disparity makes their detection and identification challenging. nih.govnih.gov To overcome this, various enrichment strategies are employed to increase the relative concentration of cross-linked species before MS analysis.
Size Exclusion Chromatography (SEC): This is a widely used method for enriching cross-linked products. researchgate.netacs.org After proteolytic digestion, intermolecularly cross-linked peptides are larger than the single linear peptides that dominate the mixture. SEC separates molecules based on their hydrodynamic volume, allowing for the collection of fractions containing these larger, cross-linked species while removing the bulk of smaller, unmodified peptides. researchgate.netacs.org
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Intermolecularly cross-linked peptides, being composed of two original peptides, generally possess a higher charge state than single peptides. researchgate.net This property allows them to bind more strongly to the SCX resin, enabling their separation from the less-charged, more abundant linear peptides using a salt step gradient. researchgate.netthermofisher.com Newly designed spin columns with polymer-based SCX resin have demonstrated simplified workflows that can achieve enrichment comparable to SEC. thermofisher.com
Affinity Purification: This approach involves using cross-linkers that contain a specific tag, such as biotin. nih.govnih.gov The biotinylated cross-linked peptides can then be selectively captured and enriched using streptavidin-coated beads. nih.govnih.gov While powerful, this method requires the synthesis of specialized, functionalized cross-linkers and can sometimes introduce contamination from non-specifically bound proteins. nih.gov
| Enrichment Method | Principle of Separation | Advantage | Disadvantage |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Effective for enriching larger, intermolecularly cross-linked peptides. researchgate.netacs.org | May be less effective for small or intramolecularly cross-linked peptides. |
| Strong Cation Exchange (SCX) | Charge State | Exploits the higher charge of cross-linked peptides for effective separation. researchgate.net Simplified workflows are available. thermofisher.com | Efficiency can depend on the specific amino acid composition of the peptides. |
| Affinity Purification | Specific Binding (e.g., Biotin-Avidin) | Highly selective and can achieve significant enrichment. nih.gov | Requires specialized, tagged cross-linkers and can suffer from non-specific binding. nih.gov |
Minimizing Cross-linking Induced Structural Perturbations in Native Proteins
A fundamental assumption in XL-MS is that the cross-linking process captures a snapshot of the native protein structure without significantly altering it. nih.gov However, the introduction of covalent bonds can potentially induce structural perturbations. researchgate.netnih.gov Studies have shown that homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linkers, the class to which DSG-d4 belongs, generally cause minimal structural disturbances.
To minimize the risk of artifacts, the following considerations are crucial:
Cross-linker Concentration: Using the lowest effective concentration of DSG-d4 is paramount. Titration experiments are recommended to find a balance where a sufficient number of cross-links are formed to provide structural information without causing significant perturbation or aggregation. researchgate.net
Reaction Time and Quenching: The cross-linking reaction should be allowed to proceed for a defined period and then promptly stopped using a quenching buffer (e.g., Tris or ammonium (B1175870) bicarbonate) to prevent over-cross-linking. maxperutzlabs.ac.at
Buffer Conditions: The reaction should be performed in a buffer that is compatible with amine-reactive cross-linking (i.e., free of primary amines) and at a pH that maintains the protein's native structure and stability (typically pH 7-9). maxperutzlabs.ac.at
Comparative Methodologies Utilizing Different Deuterated Crosslinkers for Comprehensive Coverage
While DSG-d4 is a valuable tool, relying on a single cross-linker can provide an incomplete picture of a protein's structure or interaction network. The fixed spacer arm length of DSG-d4 (7.7 Å) means it can only capture lysine (B10760008) pairs that fall within that specific distance constraint. yulab.orgproteochem.com To achieve more comprehensive structural coverage, it is highly advantageous to use multiple cross-linkers with different spacer arm lengths. nih.gov
By employing a combination of deuterated cross-linkers, researchers can capture a wider range of distance restraints. For example, a parallel experiment using DSS-d4 (Disuccinimidyl suberate-d4), which has a longer spacer arm of 11.4 Å, can identify proximal lysine residues that are too far apart to be linked by DSG-d4. yulab.orgproteochem.comnih.gov This complementary data provides a more detailed and accurate map of the protein's topology. yulab.org
The use of d0/d12-labeled DSS in quantitative studies has been a common strategy, and the same principle applies to combining different deuterated linkers like DSG-d4 and DSS-d4. yulab.org This approach allows for the simultaneous analysis of different spatial constraints within a single quantitative framework, ultimately leading to higher-confidence structural models.
| Deuterated Crosslinker | Acronym | Spacer Arm Length | Membrane Permeable | Key Feature |
| Disuccinimidyl glutarate-d4 | DSG-d4 | 7.7 Å | Yes | Shorter spacer arm for capturing close-proximity interactions. proteochem.comnih.gov |
| Disuccinimidyl suberate-d4 | DSS-d4 | 11.4 Å | Yes | Longer spacer arm, complementary to DSG for capturing more distant interactions. proteochem.comnih.gov |
| Bis(sulfosuccinimidyl) glutarate-d4 | BS2G-d4 | 7.7 Å | No | Water-soluble version of DSG-d4 for applications where membrane permeability is not desired. proteochem.com |
| Bis(sulfosuccinimidyl) suberate-d4 | BS3-d4 | 11.4 Å | No | Water-soluble version of DSS-d4, widely used in XL-MS. nih.govproteochem.com |
| Disuccinimidyl 3,3'-dithiopropionate-d8 | DSP-d8 | 12.0 Å | Yes | Features a cleavable disulfide bond in the spacer, allowing for easier identification of cross-linked peptides. proteochem.com |
Future Directions in Deuterated Crosslinker Technology and Structural Proteomics
Development of Novel Deuterated Crosslinkers with Enhanced Features for Specific Research Questions
The utility of DSG-d4 and other deuterated crosslinkers has spurred the development of new reagents with enhanced functionalities to address more specific and complex biological questions. The design of these novel crosslinkers focuses on improving enrichment strategies, introducing cleavable linkers for easier mass spectrometry analysis, and incorporating photo-activatable groups for capturing transient interactions.
One significant area of development is the creation of enrichable crosslinkers . These crosslinkers possess an affinity tag, such as biotin, which allows for the selective isolation of crosslinked peptides from complex mixtures. This enrichment is crucial for increasing the sensitivity and selectivity of the analysis, especially in system-wide studies where crosslinked products may be of low abundance.
Another key innovation is the design of MS-cleavable crosslinkers . Traditional non-cleavable crosslinkers generate complex chimeric spectra that are challenging to analyze. MS-cleavable linkers, which can be fragmented within the mass spectrometer, simplify data analysis by allowing the identification of the individual crosslinked peptides. This has been a significant step towards enabling proteome-wide cross-linking studies. For instance, the development of sulfoxide-containing MS-cleavable photoreactive crosslinkers (SDASO) has facilitated the analysis of complex protein-protein interactions. scispace.com
Furthermore, the development of photo-activatable deuterated crosslinkers is a promising frontier. nih.govrsc.org These reagents remain inert until activated by a specific wavelength of light, offering precise temporal control over the cross-linking reaction. rsc.org This feature is particularly valuable for capturing transient or weak protein interactions that are difficult to study with conventional crosslinkers. Diazirine-based photo-activatable groups, for example, are more stable and can be activated with long-wave UV light, creating reactive carbene intermediates that can form covalent bonds with a wide range of amino acid side chains. rsc.org
The table below provides a comparative overview of different types of deuterated crosslinkers, highlighting their key features and applications.
| Crosslinker Type | Key Feature | Advantage | Representative Compound |
| Homobifunctional | Reacts with same functional group | Simple, effective for general protein interaction studies | DSG-d4 |
| Heterobifunctional | Reacts with different functional groups | Allows for more specific targeting of protein regions | |
| Enrichable | Contains an affinity tag (e.g., biotin) | Facilitates purification of crosslinked peptides | |
| MS-Cleavable | Linker can be fragmented in MS | Simplifies data analysis of complex spectra | SDASO scispace.com |
| Photo-activatable | Activated by light | Allows for temporal control of cross-linking |
Advancements in Data Analysis Algorithms for Complex Deuterated Cross-linking Datasets
The increasing complexity of cross-linking experiments, particularly those on a proteome-wide scale, necessitates the development of sophisticated data analysis algorithms and software. The sheer volume of data generated requires robust computational tools for the confident identification and quantification of cross-linked peptides.
A major challenge in cross-linking data analysis is the quadratic increase in search space when identifying interacting peptides. nih.gov To address this, a variety of software tools have been developed. For instance, pLink is a software that can reliably estimate the false discovery rate in cross-link identification and is compatible with various types of crosslinkers. Other tools like StavroX and OpenPepXL have been designed to handle large and complex datasets, with OpenPepXL showing a significant increase in the identification of unique residue pairs compared to other software. nih.gov
For quantitative cross-linking mass spectrometry (qXL-MS), specialized software is essential. While standard proteomics software is often not suitable, tools like XiQ have been developed to specifically handle quantitative data from isotope-labeled crosslinkers. nih.gov The open-source software Skyline has also been adapted for the targeted quantitative analysis of cross-linked peptide pairs, providing a more accessible platform for the scientific community. plos.org Furthermore, xTract was developed for quantifying cross-linked peptide pairs from both stable-isotope labeling and label-free quantification methods. springernature.com
The integration of cross-linking data with 3D structural information is another critical area of development. Xlink Analyzer , a plugin for the UCSF Chimera software, allows for the visualization and analysis of cross-linking data in the context of protein structures, helping to validate cross-links and map interaction interfaces. proteochem.com
The following table summarizes some of the key software tools used for analyzing deuterated cross-linking data.
| Software | Key Function | Primary Application |
| pLink | FDR estimation for cross-link identification | Protein-protein interaction studies nih.gov |
| StavroX | Analysis of complex cross-linking datasets | High-throughput cross-linking analysis nih.gov |
| OpenPepXL | Identification of non-cleavable labeled and label-free cross-links | Proteome-wide cross-linking nih.gov |
| XiQ | Quantification of isotope-labeled cross-linked peptides | Quantitative structural proteomics nih.gov |
| Skyline | Targeted quantitative analysis of cross-linked peptides | Dynamic protein structure analysis plos.orgnih.gov |
| xTract | Quantification of cross-linked peptide pairs | Comparative structural analysis springernature.com |
| Xlink Analyzer | Visualization and analysis of cross-links in 3D structures | Integrative structural modeling proteochem.com |
Broadening the Scope of Deuterated Cross-linking to New Biological Systems and Pathways
The application of deuterated cross-linking is expanding beyond the study of purified protein complexes to more complex biological systems. This shift is driven by the desire to understand protein interactions and conformational changes in their native cellular environments.
In-cell cross-linking is a rapidly developing area that allows for the study of protein interactions within intact cells. This approach provides a more accurate snapshot of the cellular interactome compared to studies on isolated proteins, which may not fully recapitulate the in vivo context. The use of membrane-permeable crosslinkers like DSG-d4 is essential for these in-cell studies.
Furthermore, cross-linking mass spectrometry is being increasingly integrated with other structural biology techniques, such as cryo-electron microscopy (cryo-EM) , in what is known as an integrative structural biology approach. nih.govthermofisher.com Cross-linking data can provide valuable distance restraints that help in the interpretation of cryo-EM density maps, particularly for large and flexible protein complexes where high-resolution data may be challenging to obtain. nih.govthermofisher.com This combination of techniques allows for a more complete and accurate determination of the 3D structure of complex biological assemblies. thermofisher.com
The application of quantitative cross-linking is also shedding light on the dynamics of cellular pathways. By comparing the cross-linking patterns between different cellular states (e.g., before and after a stimulus), researchers can identify changes in protein conformations and interactions that are associated with specific biological processes. This has been applied to study a wide range of systems, from the dynamics of signaling complexes to the remodeling of protein networks in disease states.
The following table provides examples of research findings from quantitative cross-linking studies, illustrating the type of data that can be generated.
| Protein System | Experimental Condition | Key Finding |
| Human Serum Albumin (HSA) nih.gov | Cross-linked with BS3-d0/d4 in different ratios | Demonstrated the feasibility of quantitative CLMS for monitoring protein dynamics. |
| Purified Multi-protein Complexes nih.gov | Comparison of different structural states | Revealed induced conformational changes and shifts in conformational ensembles. |
| Chemoresistant Cancer Cells springernature.com | Quantitative interactome analysis | Identified a chemoresistant "edgotype" characterized by specific protein-protein interactions. |
Q & A
Q. What is the principle behind using deuterated crosslinkers like DSG-d4 in protein interaction studies?
DSG-d4 (Bis[Succinimidyl] 2,2,4,4-glutarate-d4) is a homobifunctional amine-reactive crosslinker with four deuterium atoms. Its deuterium labeling creates a 4 Da mass shift in crosslinked peptides during mass spectrometry (MS), enabling precise differentiation between deuterated and non-deuterated analogs. This facilitates quantitative analysis of protein-protein interactions by pairing DSG-d4 with its non-deuterated counterpart (DSG) in crosslinking-MS workflows .
Q. How does the spacer length of DSG-d4 influence its application in structural biology?
DSG-d4 has a spacer length of 7.7 Å, which determines the distance between crosslinked residues. This property is critical for probing spatial relationships in protein complexes. For example, shorter spacers (<10 Å) are ideal for studying tight interactions (e.g., enzyme active sites), while longer spacers (>10 Å) suit flexible domains. Researchers must align spacer length with the target protein’s structural dynamics .
Q. What are the key storage and handling protocols for DSG-d4 to maintain reactivity?
DSG-d4 should be stored at -20°C in anhydrous DMSO to prevent hydrolysis of its NHS ester groups. Prior to use, aliquot the stock solution to avoid repeated freeze-thaw cycles, which degrade reactivity. For cell-based studies, ensure membrane permeability by optimizing crosslinker concentration (typically 1–5 mM) and incubation time (10–30 minutes) .
Advanced Research Questions
Q. How can researchers design controlled experiments to distinguish specific crosslinking events from non-specific binding when using DSG-d4?
- Negative Controls : Use non-deuterated DSG in parallel to identify background signals.
- Competition Assays : Pre-treat samples with excess free amine groups (e.g., glycine) to quench non-specific crosslinking.
- Time-Resolved Crosslinking : Vary reaction durations to distinguish transient vs. stable interactions.
- Quantitative MS : Apply isotopic labeling (e.g., SILAC) to normalize deuterium-induced mass shifts .
Q. What computational strategies address challenges in identifying DSG-d4 crosslinked peptides from complex MS datasets?
- Database Search Tools : Use specialized software (e.g., xQuest, pLink) that accounts for deuterium mass shifts and spacer length constraints.
- False Discovery Rate (FDR) Control : Apply decoy database searches to filter noise.
- Structural Modeling : Integrate crosslinking data with cryo-EM or molecular dynamics simulations to validate interaction sites .
Q. How do solubility and membrane permeability of DSG-d4 impact experimental outcomes in different biological systems?
DSG-d4 is membrane-permeable, making it suitable for intracellular protein crosslinking. However, in aqueous environments (e.g., extracellular studies), its solubility can be enhanced using co-solvents like PEG300. For membrane-impermeable analogs (e.g., BS2G-d4), researchers must validate cellular uptake efficiency via fluorescence tagging or subcellular fractionation .
Q. What are the limitations of DSG-d4 in studying dynamic protein complexes, and how can they be mitigated?
- Low-Abundance Targets : Combine DSG-d4 with affinity purification to enrich crosslinked complexes.
- Transient Interactions : Use rapid quenching methods (e.g., flash-freezing) to capture short-lived states.
- Deuterium Exchange Artifacts : Validate MS results with orthogonal techniques like hydrogen-deuterium exchange (HDX) .
Methodological Best Practices
Q. How should researchers optimize crosslinking reaction conditions for DSG-d4 in heterogeneous protein samples?
- pH Optimization : Perform reactions at pH 7.4–8.5 to maximize NHS ester reactivity.
- Temperature Control : Conduct crosslinking at 4°C to reduce protein denaturation.
- Concentration Titration : Test DSG-d4 concentrations (0.1–10 mM) to balance specificity and efficiency .
Q. What are the ethical and data-reporting guidelines for crosslinking studies involving DSG-d4?
- Data Anonymization : Crosslink raw MS datasets to ensure reproducibility without exposing sensitive protein interaction data.
- IRB Approval : For human-derived samples, adhere to Institutional Review Board protocols for ethical handling.
- Reproducibility : Publish detailed crosslinking protocols, including deuterium content validation via NMR or MS .
Data Analysis and Validation
Q. How can deuterium-induced anomalies in crosslinking data be resolved during structural modeling?
- Mass Shift Calibration : Use internal calibrants (e.g., deuterated standards) to correct for instrument-specific mass drift.
- Crosslink Validation : Apply mutagenesis or cryo-EM to confirm spatial proximity of crosslinked residues.
- Statistical Thresholds : Set stringent cutoff values (e.g., p < 0.01) to exclude low-confidence crosslinks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
